- An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR, ACS Symposium Series, 2021, 1376, 67-78

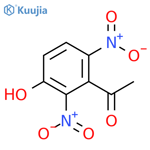

Cas no 89942-63-2 (1-(3-hydroxy-4-nitro-phenyl)ethanone)

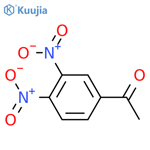

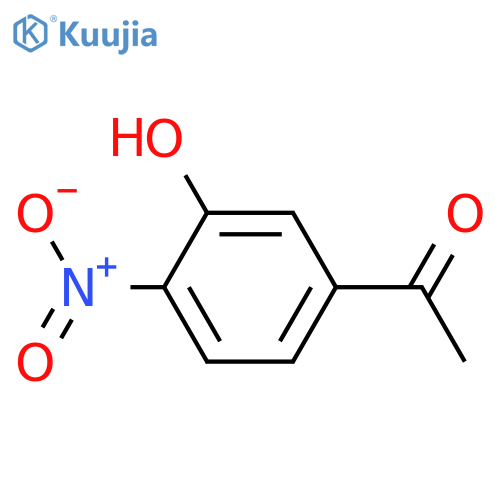

89942-63-2 structure

商品名:1-(3-hydroxy-4-nitro-phenyl)ethanone

1-(3-hydroxy-4-nitro-phenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(3-Hydroxy-4-nitrophenyl)ethanone

- Ethanone, 1-(3-hydroxy-4-nitrophenyl)-

- 1-acetyl-3-hydroxy-4-nitrobenzene

- 3'-hydroxy-4'-nitro-acetophenone

- 3-OH-4-NO2-acetophenone

- 1-(3-Hydroxy-4-nitrophenyl)ethanone (ACI)

- Acetophenone, 3′-hydroxy-4′-nitro- (7CI)

- 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one

- 3-Hydroxy-4-nitroacetophenone

- 3′-Hydroxy-4′-nitroacetophenone

- 1-(3-hydroxy-4-nitro-phenyl)ethanone

- 1-(3-Hydroxy-4-nitrophenyl)-ethanone

- AS-40023

- AKOS016007051

- 3'-Hydroxy-4'-Nitro Acephenone

- SY240838

- EN300-1838756

- 3 inverted exclamation mark -Hydroxy-4 inverted exclamation mark -nitroacetophenone

- 89942-63-2

- 3'-hydroxy-4'-nitroacetophenone

- SCHEMBL4305881

- CS-0094501

- DTXSID60617310

- MFCD06251786

-

- MDL: MFCD06251786

- インチ: 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3

- InChIKey: LHGMRIVCXMLBNA-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=C(O)C([N+](=O)[O-])=CC=1

計算された属性

- せいみつぶんしりょう: 181.03800

- どういたいしつりょう: 181.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 83.1A^2

じっけんとくせい

- 密度みつど: 1.380

- ゆうかいてん: 69-70 ºC

- ふってん: 340.953 °C at 760 mmHg

- フラッシュポイント: 340.953 °C at 760 mmHg

- PSA: 83.12000

- LogP: 2.02620

1-(3-hydroxy-4-nitro-phenyl)ethanone セキュリティ情報

1-(3-hydroxy-4-nitro-phenyl)ethanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(3-hydroxy-4-nitro-phenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019113321-5g |

1-(3-Hydroxy-4-nitrophenyl)ethanone |

89942-63-2 | 95% | 5g |

$735.57 | 2023-08-31 | |

| Alichem | A019113321-25g |

1-(3-Hydroxy-4-nitrophenyl)ethanone |

89942-63-2 | 95% | 25g |

$2339.26 | 2023-08-31 | |

| TRC | A433815-500mg |

1-(3-Hydroxy-4-nitrophenyl)ethanone |

89942-63-2 | 500mg |

$ 340.00 | 2022-06-08 | ||

| Fluorochem | 229917-1g |

1-(3-Hydroxy-4-nitrophenyl)ethanone |

89942-63-2 | 95% | 1g |

£220.00 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165141-1g |

1-(3-Hydroxy-4-nitrophenyl)ethan-1-one |

89942-63-2 | 98% | 1g |

¥193.00 | 2024-04-26 | |

| Enamine | EN300-1838756-1.0g |

1-(3-hydroxy-4-nitrophenyl)ethan-1-one |

89942-63-2 | 1g |

$714.0 | 2023-06-02 | ||

| Chemenu | CM280518-250mg |

1-(3-Hydroxy-4-nitrophenyl)ethanone |

89942-63-2 | 95% | 250mg |

$84 | 2022-05-27 | |

| Enamine | EN300-1838756-10g |

1-(3-hydroxy-4-nitrophenyl)ethan-1-one |

89942-63-2 | 10g |

$855.0 | 2023-09-19 | ||

| Aaron | AR00GV9A-250mg |

1-(3-hydroxy-4-nitrophenyl)ethanone |

89942-63-2 | 98% | 250mg |

$6.00 | 2023-12-13 | |

| Ambeed | A466297-250mg |

1-(3-Hydroxy-4-nitrophenyl)ethanone |

89942-63-2 | 98% | 250mg |

$6.0 | 2024-04-16 |

1-(3-hydroxy-4-nitro-phenyl)ethanone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Acetic anhydride ; 10 min, rt

1.2 Reagents: Nitric acid Solvents: Water ; 0 °C; 30 min, 60 °C

1.2 Reagents: Nitric acid Solvents: Water ; 0 °C; 30 min, 60 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(7-), nickelatedeca-μ-oxohexa-μ3-oxodi-μ4-oxodi-μ5-oxodi-μ6-oxohexadecao… Solvents: Acetonitrile , Water ; 7 h, 70 °C

リファレンス

- Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics, Inorganica Chimica Acta, 2005, 358(13), 4045-4048

合成方法 3

はんのうじょうけん

1.1 Reagents: Nitric acid Catalysts: Prussian blue ; 150 s, rt

リファレンス

- Prussian Blue as an Ecofriendly Catalyst for Selective Nitration of Organic Compounds Under Conventional and Nonconventional Conditions, Synthesis and Reactivity in Inorganic, 2014, 44(3), 364-370

合成方法 4

はんのうじょうけん

1.1 Reagents: Nitric acid Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 90 s, 150 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Vanadium pentoxide as a catalyst for regioselective nitration of organic compounds under conventional and nonconventional conditions, Synthesis and Reactivity in Inorganic, 2014, 44(7), 921-926

合成方法 5

はんのうじょうけん

1.1 Reagents: Dimethylformamide , Oxalyl chloride Solvents: Acetonitrile ; -5 °C

1.2 Reagents: Potassium nitrate ; 2 - 3 min, 2 bar, 100 °C

1.2 Reagents: Potassium nitrate ; 2 - 3 min, 2 bar, 100 °C

リファレンス

- Oxalyl chloride/DMF as an Efficient Reagent for Nitration of Aromatic Compounds and Nitro Decarboxylation of Cinnamic Acids in Presence of KNO3 or NaNO2 Under Conventional and Nonconventional Conditions, Synthesis and Reactivity in Inorganic, 2013, 43(8), 977-983

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium nitrite Catalysts: Calcium carbonate , Polyethylene glycol Solvents: Acetonitrile ; 65 s, rt

リファレンス

- PEG Assisted Manganese (II) Carbonate as an Efficient Catalyst for Regioselective Nitration of Aromatic Compounds Under Acid Free Conventional and Non-Conventional Conditions Using NaNO2, Current Catalysis, 2016, 5(1), 11-24

1-(3-hydroxy-4-nitro-phenyl)ethanone Raw materials

1-(3-hydroxy-4-nitro-phenyl)ethanone Preparation Products

1-(3-hydroxy-4-nitro-phenyl)ethanone 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

89942-63-2 (1-(3-hydroxy-4-nitro-phenyl)ethanone) 関連製品

- 134308-13-7(Tolcapone)

- 22106-39-4(1-(3-methoxy-4-nitrophenyl)-1-ethanone)

- 1246816-93-2(Tolcapone-d4)

- 6322-56-1(4’-Hydroxy-3’-nitroacetophenone, >95%)

- 704-13-2(3-Hydroxy-4-nitrobenzaldehyde)

- 5464-98-2(4-Hydroxy-3-Nitrobenzophenone)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬